(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-2-yl)methanone
Description
Properties
IUPAC Name |
[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3/c22-18-4-1-2-5-19(18)27-17-9-13-23(14-10-17)16-7-11-24(12-8-16)21(25)20-6-3-15-26-20/h1-6,15-17H,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHVREFIOVUHDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(furan-2-yl)methanone typically involves multiple steps, starting with the preparation of the bipiperidine core. This can be achieved through a series of nucleophilic substitution reactions, where piperidine derivatives are reacted with appropriate halogenated compounds under controlled conditions. The fluorophenoxy group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated phenol reacts with a suitable leaving group on the bipiperidine core. The final step involves the coupling of the furan ring through a carbonylation reaction, using reagents such as furan-2-carboxylic acid and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione under the influence of strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the compound can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydroxylated bipiperidine derivatives.
Substitution: Aminated or thiolated bipiperidine derivatives.
Scientific Research Applications
(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(furan-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders due to its bipiperidine core.
Mechanism of Action
The mechanism of action of (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bipiperidine core can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of neurotransmitter receptors in the brain. This can lead to changes in neuronal signaling pathways, potentially offering therapeutic benefits for neurological conditions.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact on Selectivity: The introduction of a furan-2-yl group, as seen in NS6740 and the target compound, is associated with nanomolar affinity for α7 nAChR and kinase inhibition, respectively . However, bipiperidine-based derivatives like 8a and 8d prioritize VAChT binding with minimal σ receptor interaction due to tertiary amide modifications .
- Fluorine Effects: The 2-fluorophenoxy group in the target compound may mimic the σ1 receptor-binding properties of 4-fluorobenzoyl derivatives (e.g., 15d) but with enhanced metabolic stability .
- Hydroxy vs. Methoxy Groups : Hydroxy-substituted bipiperidines (e.g., 8d) exhibit improved VAChT binding over methoxy analogs, suggesting hydrogen bonding is critical for target engagement .
Pharmacological and Physicochemical Comparisons
- Metabolic Stability : Tertiary amides (e.g., 8a) resist enzymatic hydrolysis better than secondary amines, a feature likely shared by the target compound .
- Receptor Activation Profile : Unlike NS6740, which acts as a partial α7 nAChR agonist, furan-containing bipiperidines (e.g., the target compound) may favor inverse agonism or allosteric modulation due to steric hindrance from the bipiperidine core .
Biological Activity
The compound (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-2-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure comprises a bipiperidine moiety linked to a furan ring through a methanone functional group. The presence of a fluorophenoxy group enhances its lipophilicity and metabolic stability, which are critical factors in drug design.
Molecular Formula
- Molecular Formula : C₁₉H₁₈FNO₃
- Molecular Weight : 325.35 g/mol
Computational studies suggest that This compound may interact with multiple biological targets, including receptors and enzymes involved in various signaling pathways. The bipiperidine scaffold is particularly noted for its ability to cross the blood-brain barrier, making it a candidate for neurological applications.
Predicted Activities
Using the Prediction of Activity Spectra for Substances (PASS) program, the compound is predicted to exhibit:
- Anti-inflammatory effects
- Neuroprotective properties
- Potential as an analgesic
Comparative Analysis with Similar Compounds
The following table compares This compound with structurally similar compounds based on their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Bipiperidine core | Antidepressant |
| Compound B | Furan ring | Anticancer |
| Compound C | Fluorinated phenyl | Anti-inflammatory |
Case Studies and Research Findings
- Neuroprotective Studies : Research indicates that compounds with bipiperidine structures can modulate neurotransmitter systems, suggesting potential use in treating neurodegenerative diseases. In vitro studies have shown that related compounds exhibit significant neuroprotective effects against oxidative stress.
- Analgesic Activity : A study evaluating similar bipiperidine derivatives demonstrated their efficacy in reducing pain responses in animal models, suggesting that the target compound may also possess analgesic properties.
- Inhibition Studies : Molecular docking studies have indicated that the compound can bind effectively to certain receptors implicated in pain and inflammation pathways, which may explain its predicted anti-inflammatory activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
